Cas no 145659-68-3 (N-(5-methylhexan-2-yl)cyclohexanamine)

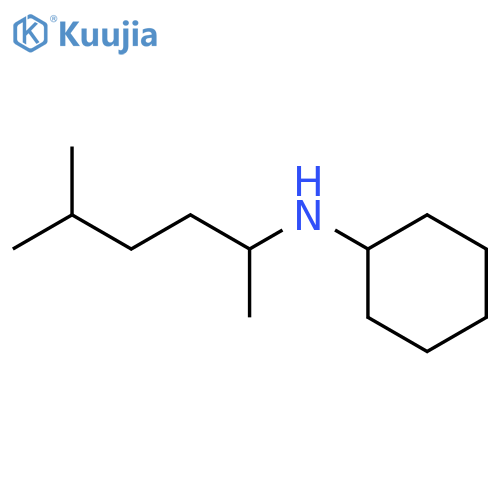

145659-68-3 structure

商品名:N-(5-methylhexan-2-yl)cyclohexanamine

N-(5-methylhexan-2-yl)cyclohexanamine 化学的及び物理的性質

名前と識別子

-

- Cyclohexanamine, N-(1,4-dimethylpentyl)-

- N-(5-methylhexan-2-yl)cyclohexanamine

- CS-0277565

- 145659-68-3

- AKOS000222950

- EN300-169311

- AKOS017275362

-

- インチ: InChI=1S/C13H27N/c1-11(2)9-10-12(3)14-13-7-5-4-6-8-13/h11-14H,4-10H2,1-3H3

- InChIKey: LMGXCGZCDUGRKK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 197.214349865Da

- どういたいしつりょう: 197.214349865Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 12Ų

N-(5-methylhexan-2-yl)cyclohexanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM389991-1g |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 95%+ | 1g |

$417 | 2023-02-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8149-10G |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 95% | 10g |

¥ 12,427.00 | 2023-03-31 | |

| Enamine | EN300-169311-10g |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 10g |

$1778.0 | 2023-09-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8149-1g |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 95% | 1g |

¥2741.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8149-250mg |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 95% | 250mg |

¥1095.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8149-100mg |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 95% | 100mg |

¥823.0 | 2024-04-24 | |

| Enamine | EN300-169311-0.25g |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 0.25g |

$381.0 | 2023-09-20 | ||

| Enamine | EN300-169311-0.1g |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 0.1g |

$364.0 | 2023-09-20 | ||

| Enamine | EN300-169311-1.0g |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-169311-0.5g |

N-(5-methylhexan-2-yl)cyclohexanamine |

145659-68-3 | 0.5g |

$397.0 | 2023-09-20 |

N-(5-methylhexan-2-yl)cyclohexanamine 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

145659-68-3 (N-(5-methylhexan-2-yl)cyclohexanamine) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145659-68-3)N-(5-methylhexan-2-yl)cyclohexanamine

清らかである:99%/99%

はかる:1g/5g

価格 ($):422.0/1227.0